

Spectroscopic Profile of 4-Benzyl-4-hydroxypiperidine: A Technical Guide

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Compound of Interest

Compound Name: 4-Benzyl-4-hydroxypiperidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-benzyl-4-hydroxypiperidine**, a key building block in the synthesis of various therapeutic agents. This document includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for easy reference and comparison. Furthermore, it outlines the experimental protocols for acquiring this data, ensuring reproducibility and accuracy in laboratory settings.

Core Spectroscopic Data

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **4-benzyl-4-hydroxypiperidine**.

Table 1: ^1H NMR Spectroscopic Data of **4-benzyl-4-hydroxypiperidine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.30 - 7.15	m	5H	Aromatic protons (C ₆ H ₅)
2.90 - 2.80	m	2H	Piperidine H-2e, H-6e
2.80	s	1H	Benzyl CH ₂
2.55 - 2.45	m	2H	Piperidine H-2a, H-6a
1.70 - 1.60	m	2H	Piperidine H-3e, H-5e
1.60 - 1.50	m	2H	Piperidine H-3a, H-5a
1.50	s (br)	1H	OH
1.45	s (br)	1H	NH

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data of **4-benzyl-4-hydroxypiperidine**

Chemical Shift (δ) ppm	Assignment
137.0	Aromatic C (quaternary)
130.0	Aromatic CH
128.0	Aromatic CH
126.5	Aromatic CH
70.0	Piperidine C-4
46.0	Piperidine C-2, C-6
45.0	Benzyl CH ₂
35.0	Piperidine C-3, C-5

Solvent: CDCl₃

Table 3: IR Spectroscopic Data of 4-benzyl-4-hydroxypiperidine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3100	Strong, Broad	O-H and N-H stretching
3030	Medium	Aromatic C-H stretching
2940, 2860	Medium	Aliphatic C-H stretching
1600, 1495, 1450	Medium to Weak	Aromatic C=C stretching
1100	Strong	C-O stretching
740, 700	Strong	Aromatic C-H bending (out-of-plane)

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data of 4-benzyl-4-hydroxypiperidine

m/z	Relative Intensity (%)	Proposed Fragment
191	20	[M] ⁺ (Molecular Ion)
174	15	[M - OH] ⁺
100	100	[M - C ₇ H ₇ O] ⁺
91	80	[C ₇ H ₇] ⁺ (Tropylium ion)
77	30	[C ₆ H ₅] ⁺ (Phenyl ion)

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to aid in the replication of these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR Spectra Acquisition:

- Sample Preparation: Dissolve approximately 10-20 mg of **4-benzyl-4-hydroxypiperidine** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: 0-15 ppm.
 - Number of scans: 16-32.
 - Relaxation delay: 1-2 seconds.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled experiment.
 - Spectral width: 0-220 ppm.
 - Number of scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation delay: 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

FTIR Spectrum Acquisition (KBr Pellet Method):

- Sample Preparation:

- Thoroughly grind 1-2 mg of **4-benzyl-4-hydroxypiperidine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, scan the range from 4000 to 400 cm^{-1} .
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}).

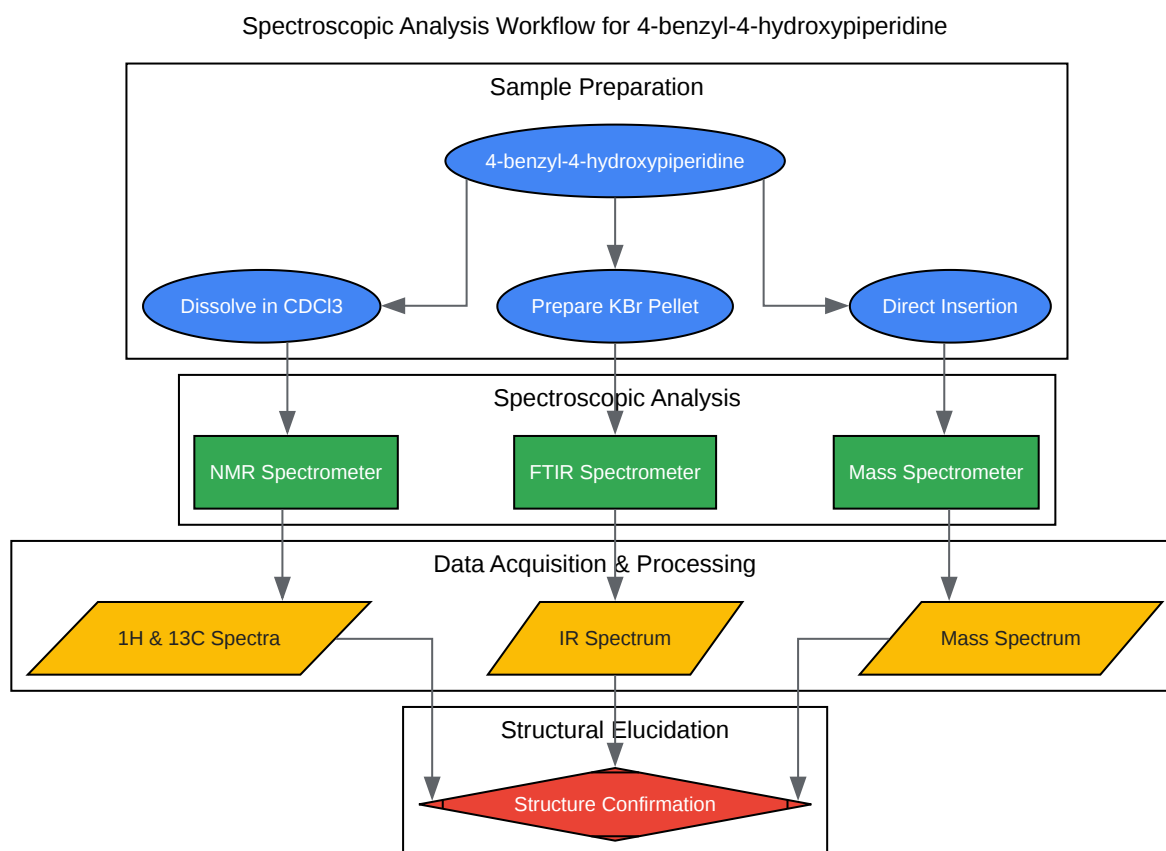
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Acquisition:

- Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
- Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.
- Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition and Processing: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **4-benzyl-4-hydroxypiperidine**.



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Caption: Workflow for Spectroscopic Analysis.

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